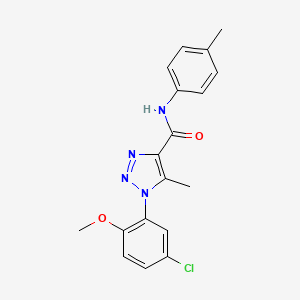

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-11-4-7-14(8-5-11)20-18(24)17-12(2)23(22-21-17)15-10-13(19)6-9-16(15)25-3/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEGXCVUFPLUBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxyphenylhydrazine with an appropriate acylating agent to form the corresponding hydrazide . This intermediate is then subjected to cyclization with a suitable alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Compounds containing the triazole moiety have been extensively studied for their biological activities, including:

- Antimicrobial Activity : Triazole derivatives are known for their effectiveness against a range of microbial pathogens. The specific structural features of 1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide may enhance its antimicrobial efficacy compared to other triazole derivatives.

- Anticancer Properties : Research indicates that triazole compounds can exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. This compound's unique structure may contribute to its potential as an anticancer agent .

- Pregnane X Receptor Modulation : The compound has shown promise in modulating the Pregnane X receptor, which plays a crucial role in drug metabolism and resistance. This modulation can lead to improved therapeutic outcomes and reduced adverse effects .

Synthesis and Structure-Activity Relationship Studies

The synthesis of 1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves various synthetic strategies that allow for the exploration of structure-activity relationships (SAR). Understanding how different substituents affect biological activity is essential for optimizing the compound's therapeutic potential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-1,2,3-Triazole Derivative A | Contains different substituents on the triazole ring | Antimicrobial |

| 1H-Pyrazole Derivative B | Similar carboxamide group but different ring structure | Anticancer |

| 5-Methyl-N-(2-fluorophenyl)triazole | Fluorinated phenyl ring | PXR modulator |

Case Studies

Several studies have documented the applications of triazole derivatives in various fields:

- Antimicrobial Studies : A study demonstrated that triazole compounds exhibited significant antibacterial activity against multidrug-resistant strains, highlighting their potential as new therapeutic agents.

- Cancer Research : In vitro studies showed that specific triazole derivatives could inhibit tumor growth in various cancer cell lines, supporting their development as anticancer drugs .

- Drug Metabolism Research : Research on Pregnane X receptor modulation revealed that certain triazole derivatives can influence drug metabolism pathways, potentially leading to safer drug profiles with fewer side effects .

Wirkmechanismus

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth . The molecular pathways involved may include the inhibition of signaling pathways related to cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : Analogs with chloro substituents (e.g., 3b in : 171–172°C) generally exhibit higher melting points than ethoxy- or methyl-substituted derivatives, likely due to stronger intermolecular interactions .

- Lipophilicity : The target compound’s 5-chloro-2-methoxyphenyl group likely increases logP compared to 4-ethylphenyl (Compound 31) or 4-ethoxyphenyl (E141-0502), impacting membrane permeability .

- Solubility: Methoxy and chloro groups may reduce aqueous solubility relative to amino-substituted analogs (e.g., 5-amino derivatives in ), which benefit from hydrogen-bonding capabilities .

Structure-Activity Relationships (SAR)

- Para-substituted chloro (Compound II in ) vs. ortho-methoxy in the target compound may alter spatial interactions with biological targets.

- Position 5 (R5): Methyl substitution (target compound) vs. amino () affects hydrogen-bonding capacity and metabolic stability.

- N-Substituent (R2) :

Biologische Aktivität

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of appropriate precursors. A notable method includes the use of carboxylic acids and hydrazines to form triazole derivatives. This synthetic pathway is crucial for obtaining compounds with desired biological activities .

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, a related compound demonstrated an IC50 value of 6.06 μM against H460 lung cancer cells, indicating significant cytotoxicity. This effect was attributed to the induction of apoptosis and reactive oxygen species (ROS) generation, leading to cell death .

Table 1: Antitumor Activity of Related Triazole Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5i | H460 | 6.06 | Induces apoptosis and ROS generation |

| 5j | H1299 | 8.00 | Inhibition of cell proliferation |

Neuroprotective Effects

Another area of interest is the neuroprotective activity exhibited by triazole derivatives. Compounds in this class have shown promise in protecting against neurotoxicity induced by beta-amyloid peptides, which are implicated in Alzheimer's disease. Mechanistic studies suggest that these compounds may inhibit neuroinflammatory pathways and reduce oxidative stress .

Table 2: Neuroprotective Activity of Triazole Derivatives

| Compound | Model | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | SH-SY5Y cells | 2.91 | Inhibits NO production and ROS generation |

| Compound B | Scopolamine-induced AD mice | Not specified | Improves learning and memory |

Case Studies

A case study focusing on the application of triazole derivatives in cancer therapy revealed that these compounds not only inhibit tumor growth but also enhance the efficacy of existing chemotherapeutic agents. The combination treatment showed a synergistic effect, leading to improved outcomes in animal models .

Q & A

Q. Q1. What are the key considerations for designing a scalable synthetic route for this compound?

A1:

- Methodology : Prioritize convergent synthesis to simplify intermediate purification. For triazole cores, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. Substituents like the 5-chloro-2-methoxyphenyl group may require regioselective halogenation and methoxylation steps.

- Optimization : Use flow chemistry (e.g., Omura-Sharma-Swern oxidation) to enhance yield and reduce side reactions .

- Validation : Confirm regiochemistry via -NMR and X-ray crystallography .

Q. Q2. How can researchers validate the structural integrity of this compound?

A2:

Q. Q3. What in vitro assays are suitable for initial biological screening?

A3:

- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., serine proteases or kinases) to measure IC.

- Cell Viability : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.

- Solubility : Pre-dissolve in DMSO (≤0.1% v/v) and dilute in assay buffers. Note low aqueous solubility may limit bioavailability .

Advanced Research Questions

Q. Q4. How can structural modifications improve solubility without compromising activity?

A4:

- SAR Strategy :

- Experimental Validation :

- Use logP calculations (e.g., ACD/Labs) to predict solubility.

- Compare partition coefficients (octanol/water) of derivatives .

Q. Q5. How to resolve contradictions between in vitro potency and in vivo efficacy?

A5:

- Data Analysis :

- Pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models. Low bioavailability may explain discrepancies.

- Metabolite Profiling : Identify major metabolites via LC-MS; inactive metabolites may reduce efficacy.

- Mitigation : Optimize formulation (e.g., nanoemulsions) or use prodrug strategies .

Q. Q6. What computational tools can predict target binding modes for SAR studies?

A6:

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases).

- MD Simulations : Run 100-ns simulations to assess stability of the triazole core in binding pockets.

- Key Interactions : The chloro group may engage in halogen bonding, while methoxy groups contribute to hydrophobic contacts .

Q. Q7. How to address assay variability in enzyme inhibition studies?

A7:

- Experimental Design :

- Standardize buffer conditions (pH, ionic strength) to minimize variability.

- Include positive controls (e.g., staurosporine for kinases) in each plate.

- Statistical Analysis : Apply ANOVA to identify outlier datasets; use ≥3 biological replicates .

Contradiction Analysis & Mechanistic Studies

Q. Q8. Why do conflicting reports exist regarding this compound’s selectivity across kinase families?

A8:

Q. Q9. How does the 5-chloro substituent influence target engagement?

A9:

- Mechanistic Probes :

- Synthesize analogs with F, Br, or H at the 5-position.

- Measure binding affinity (K) via SPR or ITC.

- Findings : Chloro’s electronegativity may enhance binding to polar residues (e.g., lysine or aspartate) in active sites .

Future Directions

Q. Q10. What emerging technologies could advance research on this compound?

A10:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.